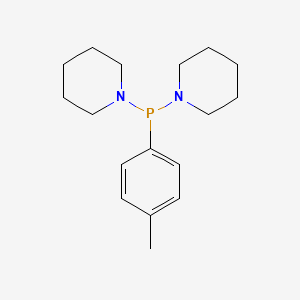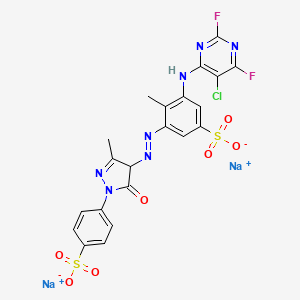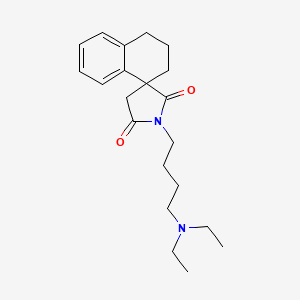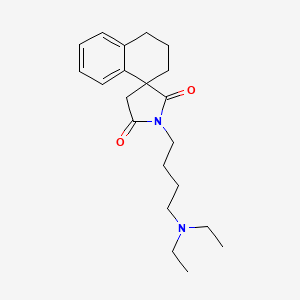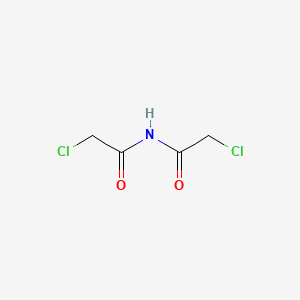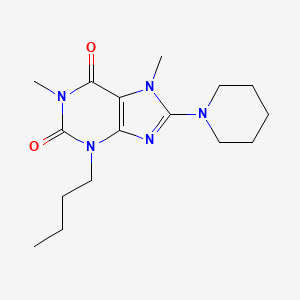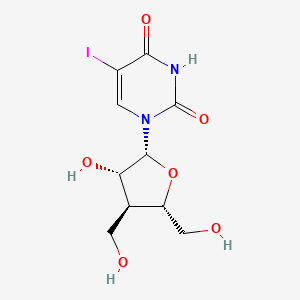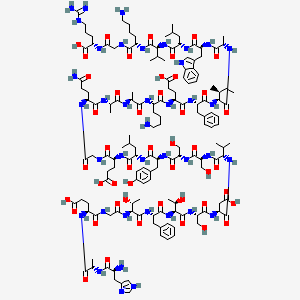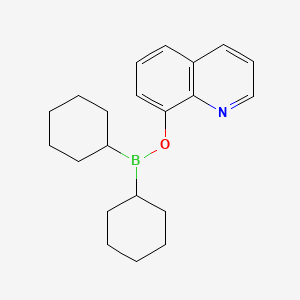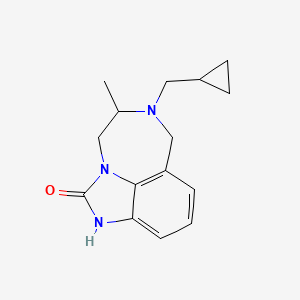
6-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one is a complex organic compound that belongs to the class of imidazo-benzodiazepines. This compound is of significant interest due to its potential pharmacological properties, particularly in the field of medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Imidazo Ring: This step involves the cyclization of a suitable precursor to form the imidazo ring. Common reagents used in this step include strong acids or bases to facilitate the cyclization reaction.
Introduction of the Cyclopropylmethyl Group: This step involves the alkylation of the imidazo ring with a cyclopropylmethyl halide. The reaction is typically carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Formation of the Benzodiazepine Ring: This step involves the cyclization of the intermediate product to form the benzodiazepine ring. This step often requires the use of a suitable catalyst and specific reaction conditions to ensure the correct formation of the ring structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts.
Análisis De Reacciones Químicas
Types of Reactions
6-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropylmethyl group, using reagents such as alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo-benzodiazepines.
Aplicaciones Científicas De Investigación
6-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anti-cancer agent due to its ability to inhibit the proliferation of cancer cells.
Biological Research: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Pharmacology: Research is conducted to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industrial Applications: The compound is also explored for its potential use in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of 6-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Receptors: It may bind to specific receptors in the body, leading to the modulation of signaling pathways.
Inhibition of Enzymes: The compound may inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways.
Induction of Apoptosis: It may induce apoptosis in cancer cells by activating specific apoptotic pathways.
Comparación Con Compuestos Similares
6-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one can be compared with other similar compounds, such as:
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Midazolam: Another benzodiazepine used for its sedative and anxiolytic effects.
Alprazolam: A benzodiazepine used for the treatment of anxiety and panic disorders.
The uniqueness of this compound lies in its imidazo ring structure, which may confer distinct pharmacological properties compared to other benzodiazepines.
Propiedades
Número CAS |
126234-01-3 |
|---|---|
Fórmula molecular |
C15H19N3O |
Peso molecular |
257.33 g/mol |
Nombre IUPAC |
10-(cyclopropylmethyl)-11-methyl-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-2-one |
InChI |
InChI=1S/C15H19N3O/c1-10-7-18-14-12(9-17(10)8-11-5-6-11)3-2-4-13(14)16-15(18)19/h2-4,10-11H,5-9H2,1H3,(H,16,19) |
Clave InChI |
SWKYSCYHMCRSNH-UHFFFAOYSA-N |
SMILES canónico |
CC1CN2C3=C(CN1CC4CC4)C=CC=C3NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


